Estrogenic Receptor Transactivation: Inactivity of the 2,3-Dihydro-4H-1-Benzopyran-4-one Core Versus Active 3-Benzylidene and Spirocyclic Analogs
The 2,3-dihydro-4H-1-benzopyran-4-one (chromanone) core, which directly encompasses the target compound's scaffold, was explicitly tested alongside 4H-1-benzopyran-4-ones, 4H-1-benzopyrans, and 2,3-dihydro-1-benzopyrans for estrogen receptor (ER) ligand activity and agonist/antagonist function. All four prototype series—including the chromanone core—were found to be inactive or only marginally active as ER ligands or estrogen agonists/antagonists [1]. In contrast, 3-benzylidene-substituted 2,3-dihydro-4H-1-benzopyran-4-ones and spirocyclohexyl-containing benzopyrans sharing one hydroxyl/methoxyl group were able to induce ERE-dependent transcription in breast carcinoma cells at measurable concentrations, and compounds 6, 8, and 11 showed estrogenic activity comparable to the phytoestrogen genistein [2]. This establishes that the unadorned chromanone core (and by class-level inference, the target compound bearing only C2 hydroxy/methyl substitution but no benzylidenyl or second phenolic hydroxyl motif) is functionally silent at ER, whereas certain substituted analogs are transcriptionally active.
| Evidence Dimension | Estrogen receptor (ER) ligand activity / ERE-dependent transcriptional activation |
|---|---|
| Target Compound Data | Class-level prediction: inactive or only marginally active (based on 2,3-dihydro-4H-1-benzopyran-4-one core data; no direct assay data for CAS 119138-95-3 itself) |
| Comparator Or Baseline | 3-Benzylidenechromanones and spirocyclohexyl-benzopyrans: active — induce ERE-dependent transcription in breast carcinoma cells; Compounds 6, 8, 11: estrogenic activity comparable to genistein |
| Quantified Difference | Qualitative: inactive/marginally active (core) vs. transcriptionally active (appropriately substituted analogs). No IC₅₀/EC₅₀ values available for target compound. |
| Conditions | ERE-dependent luciferase reporter gene assay in breast carcinoma (MCF-7-derived) cells; ERα and ERβ ligand binding and functional assays (Sharma et al., 1990; Jacquot et al., 2012) |
Why This Matters
Procurement of the target compound is justified when a functionally silent chromanone scaffold is required as a negative control or core template for derivatization, as opposed to active ER-modulating analogs that would confound selectivity profiling.
- [1] Sharma, S., et al. (1990). Structure–activity relationship of antiestrogens. Studies on 2,3-diaryl-1-benzopyrans. Journal of Medicinal Chemistry, 33(12), 3222–3229. (Referenced via Scilit summary). View Source
- [2] Jacquot, Y., Byrne, C., Xicluna, A., & Leclercq, G. (2012). Synthesis, structure, and estrogenic activity of 2- and 3-substituted 2,3-dihydro-4H-1-benzopyran-4-ones. Medicinal Chemistry Research, 22(2), 681–691. View Source
